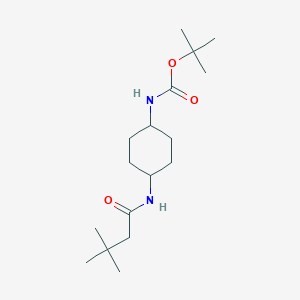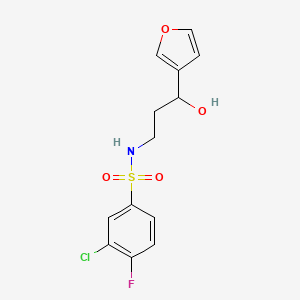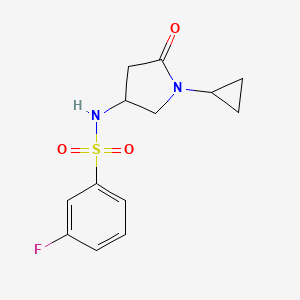![molecular formula C11H18Cl4N2 B2890586 N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride CAS No. 2378502-83-9](/img/structure/B2890586.png)
N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride, also known as DEC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DEC is a diamidine derivative that has been shown to exhibit potent antiparasitic activity, particularly against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. In addition, DEC has been investigated for its potential anticancer and antiviral properties.
Wirkmechanismus
The exact mechanism of action of N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride is not fully understood. However, it is believed that N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride exerts its antiparasitic activity by binding to DNA and interfering with DNA synthesis in the parasites. In addition, N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The antiviral activity of N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride is thought to be due to its ability to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, some studies have reported mild gastrointestinal and neurological side effects at high doses. N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride has been shown to be rapidly absorbed and distributed in the body, with peak plasma concentrations reached within 1-2 hours after administration. N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride is primarily eliminated from the body via renal excretion.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride is readily available and can be synthesized using relatively simple reaction conditions. However, there are some limitations to the use of N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride in laboratory experiments. N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride has a relatively short half-life, which may limit its efficacy in certain applications. In addition, the low solubility of N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride in aqueous solutions may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride. One area of interest is the development of novel formulations of N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride in combination with other antiparasitic, anticancer, or antiviral agents. Finally, the development of new derivatives of N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride with improved pharmacological properties may also be an area of future research.
Synthesemethoden
N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride can be synthesized by reacting ethylenediamine with 3,5-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride. The synthesis of N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride has been investigated for its potential therapeutic applications in various fields such as parasitology, oncology, and virology. In parasitology, N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride has been shown to exhibit potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania donovani, the causative agent of visceral leishmaniasis. In oncology, N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride has been investigated for its potential anticancer properties, particularly against breast cancer and prostate cancer. In virology, N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride has been shown to exhibit antiviral activity against various viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Eigenschaften
IUPAC Name |
N'-[(3,5-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2.2ClH/c1-2-15(4-3-14)8-9-5-10(12)7-11(13)6-9;;/h5-7H,2-4,8,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSWKUIEGMYEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC(=C1)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)


![4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2890513.png)
![2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2890515.png)
![N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2890516.png)
![2-(methylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2890518.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2890520.png)
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2890523.png)


![3-(2,5-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2890526.png)